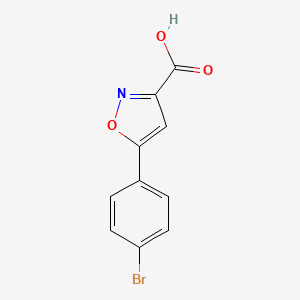

5-(4-Bromophenyl)isoxazole-3-carboxylic acid

描述

属性

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMNGXLPBJRYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377929 | |

| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-23-4 | |

| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrolysis of Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate

Reaction Mechanism and Conditions

The most widely reported method involves alkaline hydrolysis of the ethyl ester precursor. Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate undergoes saponification in ethanol using sodium hydroxide (2–3 equiv) at ambient temperature (20–25°C). The reaction typically completes within 4–6 hours, yielding the carboxylic acid in >95% purity after acidification with HCl.

Key Parameters:

Cyclization of Nitrile Oxides with Alkynes

Chalcone Dibromination and Cyclization

Stepwise Synthesis

This three-step approach begins with aldol condensation of 4-bromobenzaldehyde and acetophenone to form 4-bromochalcone. Subsequent dibromination (Br₂/CHCl₃) yields 2,3-dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one, which cyclizes with hydroxylamine hydrochloride to form the isoxazole.

Critical Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chalcone synthesis | NaOH/EtOH, 0–5°C, 4 h | 65% |

| Dibromination | Br₂/CHCl₃, 25°C, 2 h | 76% |

| Cyclization | NH₂OH·HCl/EtOH, reflux, 6 h | 95% |

Multi-Step Synthesis from p-Bromophenylacetic Acid

Patent-Based Approach (CN108997223B)

A four-step synthesis starts with esterification of p-bromophenylacetic acid (MeOH/H⁺), followed by Claisen condensation with dimethyl carbonate. Formamidine-mediated cyclization and phosgene-induced chlorination yield 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is hydrolyzed to the target acid.

Process Highlights:

Alternative Methods: Hydroxamoyl Chloride Condensation

Alkyl Acylacetate Route

Methyl acetoacetate reacts with 4-bromobenzohydroxamoyl chloride in THF with triethylamine, forming methyl 5-(4-bromophenyl)isoxazole-3-carboxylate. Subsequent hydrolysis (KOH/EtOH) delivers the acid.

Performance Metrics:

Comparative Analysis

While efficient, this method’s reliance on moisture-sensitive reagents limits its practicality compared to ester hydrolysis.

化学反应分析

Types of Reactions

5-(4-Bromophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction, leading to the formation of different derivatives.

Cyclization and Ring-Opening: The isoxazole ring can participate in cyclization reactions or undergo ring-opening under specific conditions.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-(4-Bromophenyl)isoxazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly notable for its role in developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound demonstrate significant biological activities, making it a candidate for therapeutic applications against various diseases, including cancer and inflammatory disorders .

Case Studies in Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds derived from this compound. For instance, research focusing on breast cancer cells showed promising results, indicating that these compounds could inhibit tumor growth effectively.

Biological Research

Mechanisms of Action

In biological research, this compound is utilized to investigate the mechanisms underlying various biological pathways. It aids researchers in understanding disease processes and identifying potential therapeutic targets. The compound's structure allows for modifications that can enhance its interaction with specific biological targets, leading to improved efficacy in therapeutic applications .

Material Science

Development of New Materials

The unique chemical properties of this compound have led to its exploration in material science. Researchers are investigating its potential in developing new materials such as polymers and coatings that exhibit enhanced performance characteristics. The incorporation of isoxazole derivatives into material formulations can improve mechanical properties and thermal stability .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material. This application facilitates the calibration and validation of analytical techniques employed to detect and quantify similar compounds. Its well-defined chemical structure makes it suitable for use in various analytical methods, including chromatography and spectroscopy .

Environmental Science

Impact Assessment of Brominated Compounds

The compound is also studied for its potential applications in environmental monitoring. Researchers are assessing the impact of brominated compounds on ecosystems, particularly concerning their persistence and toxicity. Understanding these effects is crucial for developing strategies to mitigate environmental risks associated with brominated substances .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs; antitumor activity demonstrated. |

| Biological Research | Investigates mechanisms of action; identifies therapeutic targets. |

| Material Science | Explored for developing advanced materials (polymers/coatings) with enhanced properties. |

| Analytical Chemistry | Used as a standard reference material for calibration/validation of analytical techniques. |

| Environmental Science | Studied for assessing the impact of brominated compounds on ecosystems. |

作用机制

The mechanism of action of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., NO₂) accelerate hydrolysis, reducing reaction time .

- Bulkier substituents (e.g., tert-butyl in 11j) lower yields (28%) due to steric hindrance .

- The bromo substituent’s moderate size and electronegativity balance reactivity and yield, though exact data for 5-(4-bromophenyl)isoxazole-3-carboxylic acid is inferred from analogs.

Physical Properties and Commercial Viability

Notes:

生物活性

5-(4-Bromophenyl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, molecular mechanisms, and relevant research findings.

Overview

The compound has the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol. Its structure includes an isoxazole ring and a carboxylic acid group, which are critical for its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving bioavailability and pharmacological effects.

This compound exhibits its biological activity primarily through interactions with specific enzymes and proteins. Notably, it has been shown to interact with protein tyrosine phosphatase non-receptor type 1 (PTPN1), which plays a significant role in regulating cellular processes such as growth, differentiation, and apoptosis.

Key Interactions

- PTPN1 : Modulates cell signaling pathways, influencing gene expression and cellular metabolism.

- Bcl-2/Bcl-xL : The compound has shown potential as an inhibitor of these proteins, which are crucial in regulating apoptosis in cancer cells .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit tumor cell growth and induce apoptosis in various cancer cell lines. For example, it has been tested against small-cell lung cancer models, showing promising results in inducing tumor regression .

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications as an anti-inflammatory agent. Its ability to modulate specific receptors involved in inflammation further supports this potential.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of action of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Small-Cell Lung Cancer Model :

-

Inflammatory Response :

- Another study explored the compound's effects on inflammatory markers in vitro, demonstrating its ability to reduce pro-inflammatory cytokines in cultured cells. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of immune responses.

常见问题

Q. What are the established synthetic routes for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid, and what are the critical reaction parameters?

The compound is typically synthesized via a condensation-cyclization reaction. A common approach involves reacting a substituted chalcone precursor (e.g., 4-bromophenyl-propenone) with diethyl oxalate to form a 2,4-diketoester intermediate. This intermediate is then treated with hydroxylamine hydrochloride under buffered acidic conditions (e.g., acetic acid/sodium acetate, pH ~4) to promote cyclization into the isoxazole ring. Key parameters include strict pH control to ensure hydroxylamine (HNOH) nucleophilicity and reaction temperature (typically 60–80°C) to optimize yield .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- HPLC-MS : Used to assess purity (>95% in commercial samples) and detect trace impurities (e.g., unreacted chalcone or diketoester intermediates) .

- NMR : H and C NMR confirm regioselectivity (e.g., absence of 4-substituted isoxazole isomers). The carboxylic acid proton appears as a broad singlet at δ ~12–13 ppm .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm and isoxazole ring vibrations at ~1600 cm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. Stability studies indicate degradation under prolonged UV exposure (>24 hrs), necessitating storage in amber vials at 2–8°C. The carboxylic acid group may undergo esterification if stored in alcoholic solvents .

Q. How can researchers purify this compound from reaction mixtures?

Recrystallization is preferred using ethanol/water (7:3 v/v) or ethyl acetate/hexane. Column chromatography (silica gel, eluent: CHCl/MeOH 9:1) resolves isoxazole derivatives from bromophenyl byproducts. Purity is confirmed via melting point (reported ~250–255°C) .

Q. What are common impurities in synthetic batches, and how are they mitigated?

Impurities include unreacted 4-bromophenyl precursors (detected via GC-MS) and regioisomeric byproducts (e.g., 4-(4-bromophenyl)isoxazole-3-carboxylic acid). Mitigation involves optimizing reaction stoichiometry (1:1.2 chalcone:diethyl oxalate ratio) and post-synthesis washes with cold ether .

Advanced Research Questions

Q. How does pH control influence regioselectivity during isoxazole ring formation?

At pH 4 (buffered with acetic acid/sodium acetate), hydroxylamine exists as HNOH, where the nitrogen atom is more nucleophilic. This selectively attacks the C2 carbonyl of the diketoester (activated by the ethoxycarbonyl group), favoring 5-substituted isoxazole formation. Lower pH (<3) risks protonating hydroxylamine, reducing reactivity and increasing side products .

Q. What structure-activity relationships (SAR) have been explored for this compound in medicinal chemistry?

Analogous compounds (e.g., 5-(p-substituted styryl)isoxazole-3-carboxylic acid esters) exhibit anti-inflammatory activity linked to the electron-withdrawing bromophenyl group, which enhances binding to COX-2. Substitution at the 4-position of the phenyl ring reduces activity, highlighting the importance of regiochemistry .

Q. What strategies are recommended for handling air-sensitive intermediates in its synthesis?

The diketoester intermediate is prone to oxidation. Reactions should be conducted under inert gas (N/Ar), and intermediates stored at –20°C with desiccants. Use of freshly distilled diethyl oxalate minimizes peroxides .

Q. How can researchers resolve contradictory data on reaction yields reported in literature?

Discrepancies in yields (e.g., 60–85%) often stem from variations in solvent purity (anhydrous vs. hydrated ethanol) or hydroxylamine hydrochloride quality. Reproducibility requires strict control of reagent grades and moisture levels .

Q. What advanced analytical methods are used to study its metabolic stability in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。